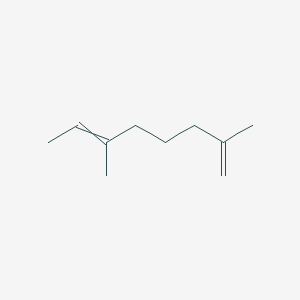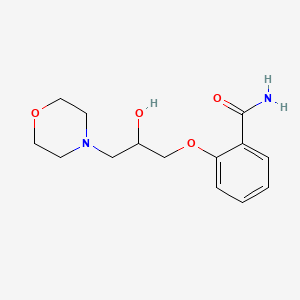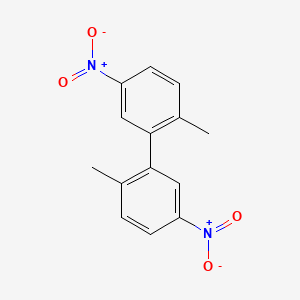
2-(Dimethylamino)ethyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl hexanoate is an organic compound with a molecular structure that includes a dimethylamino group attached to an ethyl chain, which is further connected to a hexanoate ester. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethyl hexanoate typically involves the esterification of hexanoic acid with 2-(dimethylamino)ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dimethylamino)ethyl hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as halides or other amines in the presence of a suitable solvent.
Major Products:
Hydrolysis: Hexanoic acid and 2-(dimethylamino)ethanol.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl hexanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl hexanoate involves its interaction with molecular targets through its dimethylamino and ester functional groups. The compound can act as a weak base, participating in proton transfer reactions and forming hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or reagent in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the ester functionality.
Hexanoic acid: Contains the hexanoate group but lacks the dimethylamino and ethyl components.
2-(Dimethylamino)ethyl methacrylate: Similar structure but with a methacrylate ester instead of a hexanoate ester.
Uniqueness: 2-(Dimethylamino)ethyl hexanoate is unique due to its combination of a dimethylamino group and a hexanoate ester, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
36584-87-9 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl hexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-10(12)13-9-8-11(2)3/h4-9H2,1-3H3 |
InChI-Schlüssel |
UVIKOFDLWXHASA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


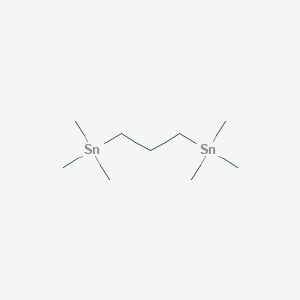
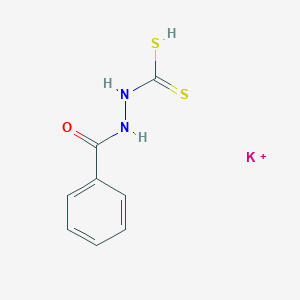
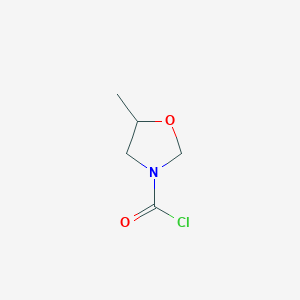
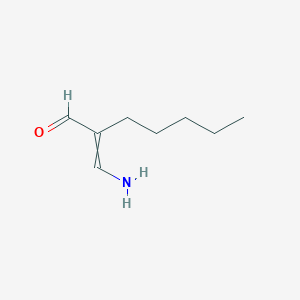
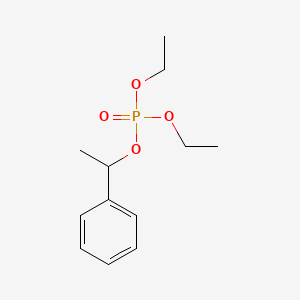
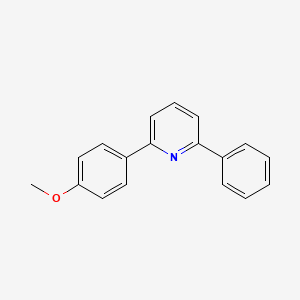
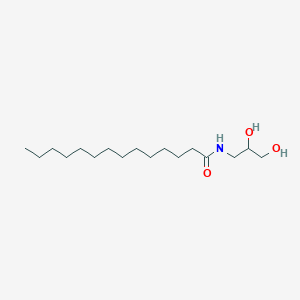
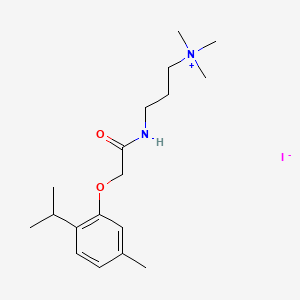
![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
